Cas no 1805329-33-2 (4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide)
4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide
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- Inchi: 1S/C7H6F2N4O2S/c8-7(9)5-6(16(12,14)15)4(11)3(1-10)2-13-5/h2,7H,(H2,11,13)(H2,12,14,15)
- InChI Key: YHZYWBXTIQGUFK-UHFFFAOYSA-N
- SMILES: S(C1=C(C(C#N)=CN=C1C(F)F)N)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 398
- XLogP3: -0.3
- Topological Polar Surface Area: 131
4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069601-1g |
4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
1805329-33-2 | 97% | 1g |
$1504.90 | 2023-08-31 |
4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide
Introduction to 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide (CAS No. 1805329-33-2)
4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805329-33-2, belongs to a class of pyridine derivatives that are widely explored for their potential biological activities. The structural framework of this molecule incorporates several key functional groups, including an amino group, a cyano group, a difluoromethyl group, and a sulfonamide moiety, which collectively contribute to its unique chemical properties and biological relevance.
The synthesis and characterization of 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide have been the subject of extensive studies due to its promising applications in drug discovery. The presence of the difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in many pharmacological compounds. This feature makes the compound an attractive candidate for further development into therapeutic agents.
In recent years, there has been a surge in research focused on developing novel scaffolds for treating various diseases, including cancer, infectious diseases, and inflammatory conditions. 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide has emerged as a key intermediate in the synthesis of several lead compounds that exhibit inhibitory activity against target enzymes and receptors. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are crucial in targeting aberrant signaling pathways involved in cancer progression.
The sulfonamide moiety in this compound is another critical feature that contributes to its biological activity. Sulfonamides are well-known for their broad spectrum of antimicrobial and anti-inflammatory properties. The incorporation of this group into the pyridine core enhances the compound's ability to interact with biological targets, thereby increasing its therapeutic potential. Furthermore, the cyano group at the 5-position of the pyridine ring adds another layer of functionality, enabling further derivatization and modification to optimize pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide and biological targets. These studies have revealed that the compound can bind effectively to enzymes such as tyrosine kinases and Janus kinases, which are overexpressed in many cancer cell lines. The high affinity and selectivity observed in these interactions make this compound a valuable asset in the quest for developing targeted therapies.
The pharmaceutical industry has shown particular interest in 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide due to its versatility as a building block for drug candidates. Researchers have successfully incorporated this scaffold into various molecular structures, demonstrating its potential in addressing multiple therapeutic areas. For example, derivatives of this compound have shown efficacy in preclinical models of autoimmune diseases, where they exhibit potent anti-inflammatory effects by modulating immune cell signaling pathways.
The synthetic pathways for producing 4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide have also been refined through continuous optimization efforts. Modern synthetic techniques, such as flow chemistry and catalytic processes, have enabled more efficient and scalable production methods. These advancements not only improve yield but also reduce costs, making the compound more accessible for industrial applications.
In conclusion,4-Amino-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide (CAS No. 1805329-33-2) represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs. As research progresses, further exploration of this compound's potential will continue to yield novel therapeutic agents with broad clinical applications.
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